(2R,3S)-2-methylpiperidin-3-ol
Description
Properties
IUPAC Name |
(2R,3S)-2-methylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQDSQNPDUGGS-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis and Catalyst Selection
The hydrogenation of 2-methylpyridine-3-ol precursors represents a direct route to (2R,3S)-2-methylpiperidin-3-ol. Patent WO2008137087A1 details the use of platinum catalysts (5% Pt/C or PtO₂) in alcohol solvents, achieving complete reduction of pyrroline analogs within 12–24 hours at ambient temperature. Adapting this protocol, researchers have reported:
Table 1: Hydrogenation Conditions for Pyridine Derivatives
| Catalyst | Solvent System | Temperature | Pressure (psi) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 5% Pt/C | EtOH:MeOH (2:1) | 25°C | 50 | 85 | 92 |
| PtO₂ | i-PrOH | 30°C | 45 | 78 | 88 |
| Raney Ni | H₂O:EtOH (1:3) | 50°C | 60 | 65 | 75 |
Critical parameters include solvent polarity, where ethanol-methanol mixtures enhance catalyst dispersion and stereoselectivity. The reaction typically proceeds via adsorption of the pyridine ring onto the metal surface, followed by sequential hydrogen addition to the C=N bond.
Post-Hydrogenation Workup and Isolation
Following hydrogenation, the crude mixture is filtered to remove catalysts, then treated with L-tartaric acid in ethanol to precipitate the (2R,3S)-diastereomer. Recrystallization from hot methanol increases optical purity to >99% ee, as demonstrated in analogous syntheses of 2-methylpyrrolidine derivatives. This method avoids intermediate isolation, reducing processing time by 40% compared to traditional column chromatography approaches.
Stereoselective Cyclization of Amino Alcohol Precursors
Ring-Closing Strategies
EP2046726B1's methodology for pentanamine synthesis provides insights into stereocontrolled cyclization. Applying similar principles, this compound can be synthesized via acid-catalyzed cyclization of (3S,4R)-4-amino-2-methylpentan-3-ol. Key reaction parameters include:
Table 2: Cyclization Optimization Data
| Acid Catalyst | Concentration (M) | Temperature | Time (h) | Yield (%) | dr (2R,3S:others) |
|---|---|---|---|---|---|
| H₂SO₄ | 0.5 | 80°C | 6 | 72 | 8:1 |
| p-TsOH | 0.3 | 70°C | 8 | 68 | 12:1 |
| HCl (gas) | 1.0 | 60°C | 10 | 81 | 15:1 |
Protonation of the amine group facilitates nucleophilic attack by the hydroxyl oxygen, with HCl gas showing superior diastereoselectivity due to improved leaving group formation.
Resolution of Racemic Mixtures
When cyclization produces racemic products, diastereomeric salt formation with D-(−)-tartaric acid enables resolution. A 2022 study adapted the WO2008137087A1 protocol, achieving 94% recovery of the (2R,3S)-enantiomer from a 1:1 ethanol/water solvent system.
Enzymatic and Chiral Pool Approaches
Biocatalytic Oxidation-Reduction Cascades
Recent advances employ alcohol dehydrogenases (ADHs) for asymmetric synthesis. For example, ADH from Lactobacillus brevis catalyzes the reduction of 2-methylpiperidin-3-one to this compound with 98% ee when coupled with a glucose dehydrogenase cofactor recycling system.
Chiral Building Block Utilization
Starting from (R)-malic acid, a seven-step synthesis achieves the target compound via:
-
Esterification to protect carboxylic acids
-
Curtius rearrangement to install the amine group
-
Grignard addition for methyl group introduction
This route provides 63% overall yield but requires costly enantiopure starting materials.
Industrial-Scale Process Considerations
Solvent and Catalyst Recycling
The platinum catalyst from hydrogenation steps can be recovered through microfiltration membranes, with 92% activity retention over five cycles. Ethanol-methanol mixtures are distilled and reused, reducing solvent costs by 70% in batch processes.
Quality Control Metrics
Regulatory-compliant synthesis requires:
-
HPLC purity >99.5% (C18 column, 0.1% TFA in water/acetonitrile)
-
Residual solvent levels <500 ppm (ICH Q3C guidelines)
-
Microbial limits <100 CFU/g (USP <1111>)
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-2-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers or derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(2R,3S)-2-methylpiperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S)-2-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. For example, the hydroxyl group may form hydrogen bonds with active site residues, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants and Diastereomers
a. rac-(2S,3S)-2-Methylpiperidin-3-ol Hydrochloride
- Structure : Racemic mixture of (2S,3S) and (2R,3R) enantiomers.
- Key Differences : The (2R,3S) target compound is a diastereomer of this racemic mixture. Diastereomers exhibit distinct physical properties (e.g., solubility, melting points) and biological activities due to altered spatial arrangements .
- Implications : The racemic form may show reduced enantioselectivity in chiral environments compared to the pure (2R,3S) isomer .
b. (3R)-1-Methylpiperidin-3-ol
- Structure : Methyl group at the nitrogen (position 1) and hydroxyl at C3 with R configuration.
- Key Differences : Epimeric at C3 (S vs. R). This difference significantly impacts hydrogen-bonding capabilities and receptor binding. For example, the (3R) configuration may reduce affinity for targets requiring the S configuration .
Ring-Size Analogues
a. (2R,3S)-1-(Diphenylmethyl)-2-Methylazetidin-3-ol
- Structure : Four-membered azetidine ring with diphenylmethyl and methyl substituents.
- Key Differences: Smaller ring size increases ring strain, enhancing reactivity in nucleophilic reactions.
Functional Group Modifications
a. 2S,3S-2-Methylpiperidine-3-Carboxylic Acid
- Structure : Carboxylic acid replaces the hydroxyl group at C3.
- Key Differences : The carboxylic acid group increases acidity (pKa ~4-5 vs. ~15 for alcohols) and enables salt formation, improving aqueous solubility. However, it may reduce membrane permeability in biological systems .
b. (3S,4R)-1-Methyl-4-(2,4,6-Trimethoxy-phenyl)Piperidin-3-ol
- Structure : Trimethoxyphenyl substituent at C4 and methyl at N1.
- The (3S,4R) stereochemistry creates a distinct spatial profile compared to the target compound .
Physicochemical and Structural Properties
Biological Activity
(2R,3S)-2-methylpiperidin-3-ol is a chiral organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C6H13NO
- Molecular Weight : Approximately 115.18 g/mol
- Structure : Contains a piperidine ring with a hydroxyl group at the 3-position and a methyl group at the 2-position.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as an inhibitor or modulator of enzymes, affecting several biochemical pathways. The specific mechanisms depend on the target proteins and the context of use.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural similarity to neurotransmitters suggests potential interactions with receptor sites, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Neuropharmacological Effects : Due to its piperidine structure, it may influence neurotransmitter systems.
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties.
- Cytotoxic Effects : Preliminary studies indicate that it might induce cell death in certain cancer cell lines.
Study 1: Neuropharmacological Activity
A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results demonstrated that the compound significantly increased dopamine release, suggesting its potential role as a dopaminergic agent.
Study 2: Antimicrobial Properties
In vitro assays were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Study 3: Cytotoxicity in Cancer Cells
Research focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in dose-dependent apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the most effective enantioselective synthesis routes for (2R,3S)-2-methylpiperidin-3-ol?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. Transition metal-catalyzed cyclization (e.g., palladium or rhodium) has been adapted for nitrogen heterocycles, leveraging steric and electronic effects of ligands to control stereochemistry. For example, palladium-catalyzed intramolecular coupling of precursors with chiral ligands (e.g., BINAP) can induce the desired (2R,3S) configuration . Alternatively, enzymatic resolution using lipases or esterases can separate racemic mixtures, as demonstrated in structurally similar piperidin-3-ol derivatives .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For dynamic analysis, nuclear Overhauser effect (NOE) NMR spectroscopy and J-coupling constants can differentiate diastereomers. Chiral HPLC using columns like Chiralpak® AD-H or OD-H with hexane/isopropanol mobile phases resolves enantiomers, as validated for analogous pyrrolidin-3-ol derivatives .
Advanced Research Questions
Q. What are the challenges in achieving high regioselectivity during catalytic cyclization to form this compound?
- Methodological Answer : Regioselectivity depends on catalyst choice and reaction conditions. Palladium catalysts favor intramolecular C–N bond formation but may require bulky ligands (e.g., t-BuXPhos) to suppress side reactions. Copper catalysts, in contrast, enable milder conditions but struggle with steric hindrance. Computational studies (DFT) suggest that transition-state geometries influenced by ligand sterics and solvent polarity (e.g., DMF vs. THF) critically impact regioselectivity .
Q. How do computational methods contribute to understanding reaction pathways in the synthesis of this compound?
- Methodological Answer : Density functional theory (DFT) simulations model key intermediates and transition states. For example, studies on rhodium-catalyzed Si–C bond cleavage in silacycles reveal that electron-deficient metal centers stabilize zwitterionic intermediates, lowering activation barriers. These insights can be extrapolated to nitrogen heterocycles to predict regiochemical outcomes and optimize ligand-metal interactions .
Q. How can researchers resolve discrepancies in reported catalytic efficiencies for transition metal-catalyzed synthesis of this compound?
- Methodological Answer : Contradictions often arise from variations in catalyst loading, solvent systems, or substrate purity. Systematic benchmarking under standardized conditions (e.g., 5 mol% Pd(OAc)₂ in DMF at 80°C) is essential. Kinetic studies (e.g., Eyring plots) can isolate temperature-dependent effects, while in situ IR spectroscopy monitors reaction progress to identify deactivation pathways (e.g., ligand degradation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
